molecular formula C22H22ClFN2O2 B5299626 {4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol

{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol

Cat. No. B5299626
M. Wt: 400.9 g/mol
InChI Key: IRRPCSHFBCSKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of {4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol is not fully understood. However, it has been suggested that this compound acts as an inhibitor of certain enzymes and receptors in the body. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to anti-inflammatory and anti-cancer effects. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which can lead to anti-depressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using {4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol in lab experiments is its potential to have multiple effects on different systems in the body. This can make it a useful compound for studying complex diseases such as neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of {4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases such as cancer and depression. Finally, future studies could focus on optimizing the synthesis method for this compound to make it more accessible for lab experiments.

Synthesis Methods

The synthesis of {4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol involves several steps. The starting material for the synthesis is 2-chlorobenzylamine, which is reacted with 5-fluoro-1H-indole-2-carboxylic acid to form the corresponding amide. This amide is then reduced using sodium borohydride to form the piperidine derivative. Finally, the piperidine derivative is converted to the corresponding alcohol using lithium aluminum hydride.

Scientific Research Applications

{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c23-18-4-2-1-3-15(18)13-22(14-27)7-9-26(10-8-22)21(28)20-12-16-11-17(24)5-6-19(16)25-20/h1-6,11-12,25,27H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRPCSHFBCSKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C(=O)C3=CC4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol

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